DR 4485 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

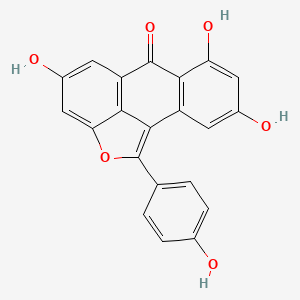

DR 4485 hydrochloride is a high affinity and selective 5-HT7 antagonist . It exhibits selectivity for 5-HT7 over other 5-HT receptors . It inhibits 5-HT-induced cAMP accumulation in HEK-293 cells expressing the 5-HT7 receptor . It is orally bioavailable .

Molecular Structure Analysis

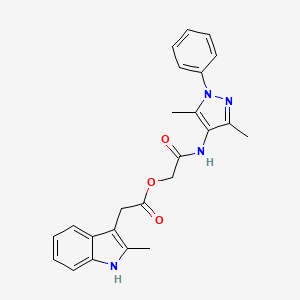

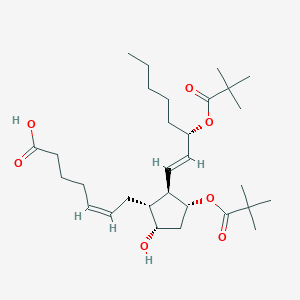

The molecular formula of DR 4485 hydrochloride is C26H28Cl2N2O.HCl . Its molecular weight is 491.88 . The IUPAC name is 6-chloro-2a-(4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl)-2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one hydrochloride .Physical And Chemical Properties Analysis

DR 4485 hydrochloride is soluble to 100 mM in DMSO . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Mitochondrial Function Regulation and Potential Tumor Suppression in Breast Cancer : A study by Sripada et al. (2017) explored the role of miR-4485, which translocates to mitochondria and affects their function. This study found that miR-4485 acts as a tumor suppressor in breast carcinoma cells by negatively regulating mitochondrial RNA processing and functions. This suggests potential therapeutic applications of miR-4485 in breast cancer treatment (Sripada et al., 2017).

Influence on Osteogenic Differentiation and Fracture Healing Impairment : Research by Mi et al. (2021) revealed that miR-4485 is upregulated in COVID-19 patients and suppresses osteogenic differentiation. This finding has implications for fracture healing in COVID-19 patients and suggests that targeting miR-4485 could be beneficial for pro-fracture-healing therapy in such cases (Mi et al., 2021).

Ameliorating Effects in Severe Influenza Pneumonia : A study conducted by Guo et al. (2020) investigated the role of miR-4485 in severe influenza pneumonia. The study found that miR-4485 can alleviate H1N1-induced cell injury, suggesting its potential application in treating severe influenza pneumonia (Guo et al., 2020).

Impact on Cytochrome P-448 Induction : Alvares et al. (1973) showed that treatment with polychlorinated biphenyls, like Aroclor 1254, results in the induction of cytochrome P-448 in rat liver. This study contributes to the understanding of how environmental pollutants can influence liver enzyme systems (Alvares et al., 1973).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N2O.ClH/c27-20-7-5-18(6-8-20)19-11-16-30(17-12-19)15-2-1-13-26-14-3-4-21-22(28)9-10-23(24(21)26)29-25(26)31;/h5-11H,1-4,12-17H2,(H,29,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAERYGXKDZHTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C(C1)(C(=O)N3)CCCCN4CCC(=CC4)C5=CC=C(C=C5)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DR 4485 hydrochloride | |

CAS RN |

402942-53-4 |

Source

|

| Record name | Benz[cd]indol-2(1H)-one, 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402942-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DR-4485 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BJV5NUM68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

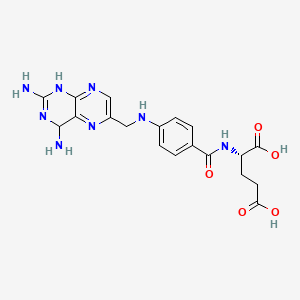

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)